Sulforemate

Description

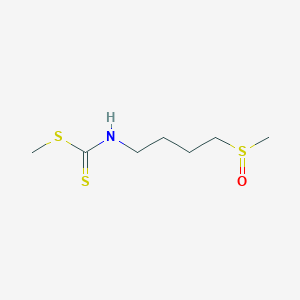

Structure

3D Structure

Properties

CAS No. |

187612-30-2 |

|---|---|

Molecular Formula |

C7H15NOS3 |

Molecular Weight |

225.4 g/mol |

IUPAC Name |

methyl N-(4-methylsulfinylbutyl)carbamodithioate |

InChI |

InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10) |

InChI Key |

SNJJPZNVUIICCU-UHFFFAOYSA-N |

SMILES |

CSC(=S)NCCCCS(=O)C |

Canonical SMILES |

CSC(=S)NCCCCS(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane sulforamate |

Origin of Product |

United States |

Foundational & Exploratory

Sulforemate CAS 187612-30-2 chemical properties

Chemical Properties, Synthesis, and Pharmacological Profiling

Executive Summary

Sulforemate (CAS 187612-30-2), also known as Sulforamate , is a synthetic dithiocarbamate analog of the naturally occurring isothiocyanate Sulforaphane (SFN). While Sulforaphane is a potent Phase II enzyme inducer derived from cruciferous vegetables, it suffers from poor chemical stability and volatility. This compound acts as a stable surrogate or prodrug, retaining the ability to induce the Nrf2-ARE signaling pathway , thereby upregulating cytoprotective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1). This guide details its physicochemical profile, synthesis, and experimental validation.

Part 1: Chemical Identity & Structural Analysis

This compound is structurally characterized by a dithiocarbamate functional group, replacing the isothiocyanate group found in Sulforaphane. This modification significantly enhances chemical stability while maintaining electrophilic reactivity necessary for biological activity.

Nomenclature & Identification

| Property | Detail |

| Common Name | This compound (or Sulforamate) |

| CAS Number | 187612-30-2 |

| IUPAC Name | Methyl N-(4-methylsulfinylbutyl)carbamodithioate |

| Synonyms | 4-Methylsulfinyl-1-(S-methyldithiocarbamyl)butane |

| Molecular Formula | C₇H₁₅NOS₃ |

| Molecular Weight | 225.40 g/mol |

| SMILES | CS(=O)CCCCNC(=S)SC |

Physicochemical Properties

Data summarized for experimental planning.

| Property | Value / Characteristic | Relevance |

| Physical State | Viscous oil or low-melting solid | Handling requires weighing by difference or volumetric transfer. |

| Solubility | DMSO (>50 mM), Ethanol, Methanol | Soluble in polar organic solvents; limited water solubility. |

| LogP (Predicted) | ~0.9 | Moderate lipophilicity ensures cellular permeability. |

| Stability | High (relative to isothiocyanates) | Resistant to hydrolysis; stable at -20°C for >2 years. |

| Polar Surface Area | 106 Ų | Indicates good potential for membrane permeability. |

Part 2: Synthesis & Manufacturing

Core Directive: The synthesis of this compound utilizes a robust one-pot dithiocarbamate formation protocol. This method avoids the handling of unstable isothiocyanates.

Synthetic Route (Graphviz)

Figure 1: One-pot synthesis of this compound from the amine precursor via dithiocarbamate formation.

Detailed Synthesis Protocol

Reagents: 4-(Methylsulfinyl)butylamine (1.0 eq), Carbon Disulfide (CS₂, 1.2 eq), Sodium Hydroxide (NaOH, 1.1 eq), Methyl Iodide (MeI, 1.1 eq), Ethanol/Water (1:1).[1]

-

Salt Formation: Dissolve 4-(methylsulfinyl)butylamine (e.g., 10 mmol) in 20 mL of EtOH/H₂O (1:1). Cool to 0°C in an ice bath.

-

Addition: Add NaOH (11 mmol) followed by the dropwise addition of CS₂ (12 mmol). Stir vigorously at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. The solution will turn yellow/orange, indicating dithiocarbamate salt formation.

-

Methylation: Cool the mixture back to 0°C. Add Methyl Iodide (11 mmol) dropwise.

-

Completion: Stir at RT for 2–3 hours. A precipitate or oil separation typically occurs.

-

Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0-5%) to yield this compound as a pale yellow oil/solid.

Part 3: Mechanism of Action & Pharmacology

Expertise & Experience: this compound functions as a Michael acceptor . Its dithiocarbamate moiety can react with sulfhydryl groups on Keap1, or it may serve as a reservoir that slowly releases the isothiocyanate species intracellularly. This leads to the activation of the Nrf2 transcription factor.[2]

Signaling Pathway (Graphviz)

Figure 2: Activation of the Nrf2-ARE antioxidant pathway by this compound.[2]

Bioassay: Quinone Reductase (QR) Induction

Trustworthiness: The "Prochaska" microtiter plate bioassay is the industry standard for validating Phase II enzyme induction. This protocol is self-validating using a positive control (Sulforaphane).

Protocol:

-

Cell Line: Hepa 1c1c7 (Murine hepatoma cells).[3]

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Treat cells with this compound (serial dilutions: 0.1 µM to 50 µM) for 24–48 hours. Use 0.1% DMSO as vehicle control and Sulforaphane (5 µM) as positive control.

-

Lysis: Aspirate media. Add 50 µL of 0.8% digitonin in 2 mM EDTA (pH 7.8). Agitate for 10 min.

-

Reaction Mix: Add 200 µL of reaction cocktail containing:

-

25 mM Tris buffer (pH 7.4)

-

BSA (0.67 mg/mL)

-

Tween-20 (0.01%)

-

FAD (5 µM)

-

Glucose-6-phosphate (1 mM)

-

NADP+ (30 µM)

-

Glucose-6-phosphate dehydrogenase (2 U/mL)

-

MTT (0.3 mg/mL)

-

Menadione (50 µM)

-

-

Measurement: Measure absorbance at 610 nm kinetically for 5 minutes. The rate of MTT reduction is proportional to QR activity.

-

Calculation: Determine the CD Value (Concentration required to Double the specific activity of QR).

-

Expected CD for this compound: ~0.2 – 0.5 µM (comparable to Sulforaphane).

-

Part 4: Handling & Stability

-

Storage: Store neat compound at -20°C under nitrogen. Solutions in DMSO are stable for months at -20°C.

-

Safety: Dithiocarbamates can be skin sensitizers. Handle with gloves and in a fume hood.

-

Stability vs. Sulforaphane: this compound does not degrade into the nitrile form (a common pathway for Sulforaphane instability) and is resistant to myrosinase degradation.

References

-

PubChem. (2025). Sulforamate (Compound Summary).[4] National Library of Medicine. [Link]

-

Fahey, J. W., & Talalay, P. (1999). Antioxidant Functions of Sulforaphane: Potency, Mechanisms, and Potential as a Therapeutic Agent. Nutrition Reviews. [Link]

-

Prochaska, H. J., & Santamaria, A. B. (1988). Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers. Analytical Biochemistry. [Link]

-

Zhang, Y., et al. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences.[5] [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Tuning Enhances Both Potency Toward Nrf2 and In Vitro Therapeutic Index of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Kinetic Optimization of Sulforemate (Sulforamate) for Maximal Phase II Enzyme Induction

Abstract & Introduction

Sulforemate (chemically known as Sulforamate ; 4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane) is a synthetic dithiocarbamate analog of Sulforaphane (SFN) . While Sulforaphane is the gold-standard isothiocyanate inducer of cytoprotective enzymes via the Keap1-Nrf2 pathway , its volatility and metabolic instability have driven the development of more stable analogs like this compound.

Unlike direct antioxidants, this compound acts as an indirect antioxidant . It electrophilically modifies cysteine residues on the repressor protein Keap1 , preventing the ubiquitination and degradation of Nrf2 . Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and drives the transcription of Phase II detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) , Heme Oxygenase-1 (HO-1) , and Glutathione S-transferases (GSTs) .

Critical Kinetic Distinction:

Because this compound is a dithiocarbamate (a "masked" isothiocyanate), its release of the active electrophile or its direct interaction with Keap1 may exhibit different kinetics compared to free Sulforaphane. Maximal enzyme induction is not an instantaneous event; it follows a strict temporal sequence: Nuclear Translocation

This guide provides a standardized protocol to empirically determine the optimal incubation time for maximal enzyme induction in your specific cell model.

Mechanism of Action (Nrf2 Pathway)[1][2][3]

Figure 1: The temporal cascade of this compound-mediated Phase II enzyme induction.[1] Note the lag time between Nrf2 stabilization and functional enzyme activity.

Experimental Design & Considerations

To define "maximal induction," you must distinguish between maximal mRNA expression and maximal functional enzymatic activity . For drug development and cytoprotection assays, enzymatic activity (24–48h) is the most relevant endpoint.

Key Variables[1][2][3][4][5][6][7]

-

Concentration: this compound is typically potent in the 0.5

M – 5.0 -

Cell Density: Confluency affects metabolic rate. Plate cells to reach ~70% confluency at the time of treatment.

-

Serum Conditions: Serum proteins (albumin) contain thiols that can bind this compound, effectively lowering the free drug concentration. Perform treatments in 1% FBS or serum-free media if possible, or maintain consistent serum levels (e.g., 10%) across all replicates.

Protocol: Determination of Optimal Incubation Time

This protocol uses NQO1 as the representative biomarker, as it is a robust, highly inducible target of the Nrf2 pathway.

Materials

-

Test Compound: this compound (dissolved in DMSO; stock 10-50 mM).

-

Cell Line: Hepa1c1c7 (Murine Hepatoma) or MCF-7 (Human Breast Cancer) are standard models.

-

Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors (for Western Blot) or 0.08% Digitonin/2 mM EDTA (for Enzymatic Assay).

-

Assay: Western Blot reagents OR Prochaska Microtiter Plate Bioassay reagents.

Workflow Overview

-

Seed Cells: 24 hours prior to treatment.

-

Treatment: Add this compound at fixed concentration (e.g., 2

M) for variable times. -

Harvest: Collect samples at defined time points.

-

Readout: Analyze NQO1 protein or activity.

Step-by-Step Procedure

Step 1: Cell Seeding

-

6-well plates (Western Blot): Seed

cells/well. -

96-well plates (Enzymatic Assay): Seed

cells/well. -

Incubate at 37°C / 5% CO

for 24 hours to allow attachment.

Step 2: Time-Course Treatment

Prepare fresh media containing 2

Reverse Staggering Method (Recommended): To harvest all samples simultaneously, add the drug at different times:

-

T minus 48h: Add drug (for 48h point).

-

T minus 24h: Add drug (for 24h point).

-

T minus 12h: Add drug (for 12h point).

-

T minus 6h: Add drug (for 6h point).

-

T minus 0h: Harvest all.

Step 3: Harvest & Lysis

-

For Western Blot: Wash cells 2x with ice-cold PBS. Lyse in RIPA buffer. Sonicate briefly and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

-

For Enzymatic Activity (Prochaska Assay): Wash 2x with PBS. Lyse with 0.08% Digitonin/2 mM EDTA (pH 7.8) for 10 min at 37°C. Agitate to release enzymes.

Step 4: Data Analysis (Expected Kinetics)

| Time Point | Biological Event | Expected NQO1 Status | Recommended Assay |

| 0 - 2 h | Nrf2 Nuclear Translocation | No Change (Baseline) | Immunofluorescence (Nrf2) |

| 4 - 8 h | mRNA Transcription | Low / Rising | qPCR (NQO1 mRNA) |

| 12 - 18 h | Protein Translation | Moderate Increase | Western Blot |

| 24 h | Protein Accumulation | High (Near Peak) | Western Blot / Activity |

| 48 h | Enzymatic Activity Peak | Maximal | Enzymatic Activity (Prochaska) |

Senior Scientist Insight:

"For this compound, specifically, the dithiocarbamate moiety may provide a 'slow-release' mechanism compared to free Sulforaphane. While Sulforaphane often peaks NQO1 protein at 24h, This compound often sustains induction up to 48h . Therefore, do not stop the experiment at 24h; the 48h time point is critical for this specific analog."

Data Presentation & Interpretation

When plotting your results, normalize all data to total protein content (e.g., BCA assay) to account for potential variations in cell proliferation over 48 hours.

Western Blot Analysis (Protein)

-

Target: NQO1 (~31 kDa).

-

Loading Control:

-Actin or GAPDH. -

Result: You should observe a time-dependent increase in band density, typically becoming visible at 12h and saturating between 24h and 48h.

Enzymatic Activity (Specific Activity)

Calculate the specific activity using the extinction coefficient of the reporter dye (e.g., MTT or Menadione-mediated reduction).

Interpretation:

-

Induction Ratio (IR):

-

A potent inducer like this compound should yield an IR

2.0 (doubling of activity) at the optimal time point (usually 24-48h).

References

-

Gerhäuser, C., et al. (1997).[2] Cancer chemopreventive potential of sulforamate, a novel analogue of sulforaphane that induces phase 2 drug-metabolizing enzymes.[1][3][2] Cancer Research, 57(2), 272-278.[1][2] (The primary characterization paper for Sulforamate/Sulforemate, establishing it as a Phase II inducer.)

-

Fahey, J. W., & Talalay, P. (1999). Antioxidant functions of sulforaphane: a potent inducer of Phase II detoxication enzymes.[1][4][3][2] Food and Chemical Toxicology, 37(9-10), 973-979. (Foundational review on the kinetics of isothiocyanate-mediated induction.)

-

Prochaska, H. J., & Santamaria, A. B. (1988).[3] Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers.[3] Analytical Biochemistry, 169(2), 328-336.[3] (The standard protocol for the NQO1 enzymatic activity assay.)

-

Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. (Explains the distinction between direct antioxidants and Nrf2 inducers like this compound.)

Sources

Application Note & Protocol: Preparation and Characterization of Sulfonated Chitosan-Coated Liposomal Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Liposomal Systems with Sulfonated Chitosan

Liposomes are well-established, versatile vesicles for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1] However, their utility can be limited by issues of colloidal instability, rapid clearance by the reticuloendothelial system (RES), and poor interaction with mucosal surfaces.[1][2] Surface modification with functional polymers is a proven strategy to overcome these hurdles.[3]

This guide focuses on the use of sulfonated chitosan , a chemically modified biopolymer, to create advanced liposomal delivery systems. Chitosan, a natural polysaccharide, is known for its biocompatibility, biodegradability, and mucoadhesive properties.[1][4] The introduction of sulfonate (-SO₃⁻) groups onto the chitosan backbone transforms it into a polyampholyte, imparting a strong negative charge and unique biological properties.[5] This modification can significantly enhance the stability and circulation time of liposomes and offers potential for targeted delivery applications.[5][6]

The coating process relies on the electrostatic interaction between the negatively charged sulfonated chitosan and a positively charged or neutral liposomal surface.[2][7] This self-assembly process results in a robust, functionalized vesicle with superior physicochemical properties compared to its uncoated counterpart.

Section 1: Synthesis & Characterization of Sulfonated Chitosan

The foundational step in this process is the synthesis of the sulfonated chitosan polymer. The degree of sulfonation is a critical parameter that influences the polymer's charge density and, consequently, its interaction with the liposome surface and its biological performance.[8]

Protocol 1: Synthesis of Sulfonated Chitosan

This protocol describes a common method for chitosan sulfonation using a sulfur trioxide-pyridine complex as the sulfonating agent.

Materials:

-

Chitosan (medium molecular weight, >75% deacetylation)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Sulfur trioxide-pyridine complex

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Procedure:

-

Dissolution: Dissolve 1 g of chitosan in 100 mL of anhydrous DMF. This may require stirring for several hours at 60°C.

-

Sulfonation Reaction: Cool the chitosan solution to room temperature. In a separate flask, prepare a solution of the sulfur trioxide-pyridine complex (e.g., 3 g) in 20 mL of anhydrous DMF. Add this sulfonating agent dropwise to the chitosan solution under constant stirring.

-

Reaction Incubation: Allow the reaction to proceed for 4-6 hours at 80°C under a nitrogen atmosphere.

-

Precipitation: Cool the reaction mixture to room temperature and precipitate the sulfonated chitosan by slowly adding 200 mL of ethanol.

-

Neutralization & Washing: Filter the precipitate and resuspend it in deionized water. Adjust the pH to 7.0 using a 1 M NaOH solution. Repeatedly wash the product with an ethanol/water mixture (80:20 v/v) to remove unreacted reagents.

-

Purification: Dissolve the washed product in a minimal amount of deionized water and place it in dialysis tubing. Dialyze against deionized water for 48-72 hours, changing the water frequently to ensure the complete removal of impurities.

-

Lyophilization: Freeze-dry the purified solution to obtain the final sulfonated chitosan product as a white, fluffy solid.

Rationale & Scientist's Note:

-

Anhydrous Conditions: The use of anhydrous DMF is crucial as the sulfur trioxide-pyridine complex is highly reactive with water, which would quench the reaction.

-

Degree of Sulfonation: The ratio of the sulfonating agent to chitosan is the primary factor controlling the degree of substitution. This should be optimized based on the desired surface charge for the final liposomal product.

-

Purification: Dialysis is a critical step to ensure that all low-molecular-weight impurities, which could be cytotoxic or interfere with liposome coating, are removed.

Characterization of Sulfonated Chitosan

It is essential to validate the synthesis before proceeding.

-

FTIR Spectroscopy: Confirm the addition of sulfonate groups by identifying characteristic S=O stretching peaks around 1240 cm⁻¹ and C-O-S stretching peaks near 1060 cm⁻¹.[8]

-

NMR Spectroscopy (¹H NMR): Can be used to determine the degree of sulfonation by comparing the integral of protons on the chitosan backbone to those adjacent to the newly introduced sulfonate groups.

Section 2: Preparation of Core Liposomes via Thin-Film Hydration

The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for preparing liposomes.[9][10] It involves the formation of a thin lipid film that is subsequently hydrated to form vesicles.[10]

Protocol 2: Preparation of Drug-Loaded Core Liposomes

Materials:

-

Lipids (e.g., DSPC, Cholesterol, and a positively charged lipid like DOTAP)

-

Drug to be encapsulated (hydrophilic or lipophilic)

-

Organic solvent (e.g., Chloroform:Methanol, 2:1 v/v)

-

Aqueous hydration buffer (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the chosen lipids and the lipophilic drug (if applicable) in the organic solvent mixture in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DOTAP at 55:40:5.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask wall.[10][11]

-

Film Drying: Continue to apply vacuum for at least 1-2 hours to ensure all residual solvent is removed.

-

Hydration: Add the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to the flask. The temperature of the buffer must be above the Tc of the lipids.[11] Agitate the flask by hand or on the rotary evaporator (without vacuum) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[11]

-

Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion.[9] This is achieved by passing the suspension 10-21 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a high-pressure extruder. The extrusion should also be performed at a temperature above the lipid Tc.

Rationale & Scientist's Note:

-

Lipid Composition: The inclusion of a cationic lipid like DOTAP is essential to impart a positive surface charge on the core liposome, which will facilitate the electrostatic binding of the anionic sulfonated chitosan.[12] Cholesterol is included to modulate membrane fluidity and stability.

-

Temperature Control: Maintaining the temperature above the lipid Tc throughout hydration and extrusion is critical to ensure the lipids are in a fluid state, allowing for proper vesicle formation and sizing.[11]

Section 3: Coating Liposomes with Sulfonated Chitosan

This step involves the self-assembly of the sulfonated chitosan onto the surface of the core liposomes via electrostatic deposition.[1] This is the most common ex situ coating method.[2]

Protocol 3: Electrostatic Deposition of Sulfonated Chitosan

Materials:

-

Core liposome suspension (from Protocol 2)

-

Sulfonated chitosan solution (dissolved in the same aqueous buffer, e.g., 1 mg/mL)

-

Magnetic stirrer

Procedure:

-

Dilution: Dilute the core liposome suspension to a suitable concentration with the aqueous buffer.

-

Coating: While gently stirring the liposome suspension, add the sulfonated chitosan solution dropwise. A typical ratio might be 1:1 by volume.

-

Incubation: Allow the mixture to stir gently at room temperature for 30-60 minutes to ensure complete coating.[13]

-

Purification (Optional): To remove any unbound polymer, the coated liposome suspension can be purified. Methods include centrifugation followed by resuspension or size exclusion chromatography.[14]

Rationale & Scientist's Note:

-

Driving Force: The primary interaction is the electrostatic attraction between the positively charged lipids (DOTAP) on the liposome surface and the negatively charged sulfonate groups on the polymer.[2][7]

-

Process Control: The dropwise addition under stirring prevents localized charge imbalances that could lead to aggregation. The final properties of the coated liposomes (size, charge, and stability) will depend on the polymer-to-liposome ratio, pH, and ionic strength of the buffer.

Workflow for Preparation of Sulfonated Chitosan-Coated Liposomes

Caption: Overall workflow from polymer synthesis to final coated liposome characterization.

Section 4: Comprehensive Characterization of the Final Formulation

Thorough characterization is a self-validating step to confirm the successful formation of coated liposomes and to ensure they meet the required quality attributes for their intended application.

Particle Size and Zeta Potential

These are the most critical initial indicators of successful coating.

-

Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and Polydispersity Index (PDI).[15][16] The same instrument often measures Zeta Potential, which indicates surface charge and predicts colloidal stability.[17][18]

-

Expected Outcome: A successful coating is confirmed by:

-

A slight increase in the hydrodynamic diameter compared to the uncoated core liposomes.[19]

-

A significant shift in zeta potential from a positive value (e.g., +30 mV) for the core liposomes to a strongly negative value (e.g., -30 mV) for the coated liposomes.[19][20] A zeta potential with a magnitude greater than 25-30 mV generally indicates good colloidal stability.[18]

-

Encapsulation Efficiency (EE%) and Drug Loading (DL%)

It is crucial to quantify how much drug has been successfully encapsulated.

-

Definition: Encapsulation Efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[21]

-

Method:

-

Separation of Free Drug: The unencapsulated (free) drug must be separated from the liposomes. Common methods include dialysis, size exclusion chromatography, or ultrafiltration.[22][]

-

Quantification: The amount of drug in the liposomal fraction is quantified after disrupting the vesicles with a suitable solvent (e.g., methanol or Triton X-100). The free drug in the supernatant/filtrate can also be measured.

-

Analysis: A validated analytical technique like HPLC or UV-Vis spectrophotometry is used to measure the drug concentration.[24]

-

-

Calculation: EE% = (Total Drug - Free Drug) / Total Drug * 100

Note: The coating process itself can sometimes cause a minor leakage of the encapsulated drug.[20]

Schematic of a Sulfonated Chitosan-Coated Liposome

Caption: Structure of a liposome with an outer sulfonated chitosan coating.

In Vitro Drug Release

Studying the drug release profile is essential to predict the formulation's in vivo performance.

-

Method: The dialysis bag method is commonly used.[25]

-

The drug-loaded liposome suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

-

The bag is placed in a larger volume of release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluid) at 37°C with constant stirring.[26]

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.[27]

-

The drug concentration in the collected samples is analyzed by HPLC or UV-Vis spectrophotometry.

-

-

Expected Outcome: Polymer-coated liposomes typically exhibit a more sustained and controlled release profile compared to uncoated liposomes, as the polymer layer acts as an additional barrier to drug diffusion.[28][29]

Data Presentation Summary

| Parameter | Uncoated Liposomes (Expected) | Sulfonated Chitosan-Coated (Expected) | Technique | Rationale for Change |

| Size (Hydrodynamic Diameter) | 100 - 120 nm | 130 - 180 nm | DLS | Addition of the polymer layer to the surface. |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 | DLS | Should remain low, indicating a homogenous population. |

| Zeta Potential | +25 to +40 mV | -25 to -40 mV | DLS | Successful coating with anionic polymer neutralizes and reverses surface charge. |

| Encapsulation Efficiency (EE%) | 80 - 95% | 75 - 90% | HPLC / UV-Vis | A slight decrease may occur due to drug leakage during the coating step. |

| Drug Release (at 24h) | 40 - 60% | 20 - 40% | Dialysis Method | The polymer coat acts as a barrier, slowing drug diffusion. |

Section 5: Applications and Concluding Remarks

Sulfonated chitosan-coated liposomes are a highly adaptable platform with significant potential in various drug delivery applications.[6]

-

Cancer Therapy: The negative surface charge can help reduce non-specific protein adsorption, potentially leading to longer circulation times (a "stealth" effect) for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.[4]

-

Mucosal Delivery: Chitosan derivatives are known for their mucoadhesive properties, which can be leveraged for oral, nasal, or ocular drug delivery by increasing residence time at the site of absorption.[1][30]

-

Gene and Biologic Delivery: The polyanionic nature of the coating can be used to complex with or deliver cationic therapeutic agents, including proteins and nucleic acids.[6]

This guide provides a comprehensive framework for the synthesis, preparation, and characterization of sulfonated chitosan-coated liposomes. By carefully controlling each step and validating the outcomes, researchers can develop robust and effective nanocarrier systems tailored to their specific therapeutic goals.

References

-

Jahromi, L. Z., et al. (2021). Chitosan-coated liposomes encapsulating curcumin: study of lipid–polysaccharide interactions and nanovesicle behavior. RSC Publishing. Available at: [Link]

-

Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Journal of Liposome Research. Available at: [Link]

-

Lemaalem, M., et al. (2021). Chitosan-covered liposomes as a promising drug transporter: nanoscale investigations. RSC Advances. Available at: [Link]

-

Trapani, A., et al. (2019). Liposomes Coated with Novel Synthetic Bifunctional Chitosan Derivatives as Potential Carriers of Anticancer Drugs. Pharmaceutics. Available at: [Link]

- Google Patents. (2013). Method for determining drug encapsulation efficiency in liposomes. CN102980963A.

-

Zhang, X., & Sun, J. (2020). Synthesis, Characterization, and Properties of Sulfonated Chitosan for Protein Adsorption. International Journal of Polymer Science. Available at: [Link]

-

Moghtaderi, H., et al. (2018). Preparation, Optimization and Characterization of Chitosan-coated Liposomes for Solubility Enhancement of Furosemide. Advanced Pharmaceutical Bulletin. Available at: [Link]

-

Cordouan Technologies. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Available at: [Link]

-

Riaz, M. K., et al. (2025). Review of Chitosan-Coated Nanoscale Liposomes for Enhanced Drug Delivery. ACS Omega. Available at: [Link]

-

Gissot, A., et al. (2008). Fabrication of Robust Capsules by Sequential Assembly of Polyelectrolytes onto Charged Liposomes. Langmuir. Available at: [Link]

-

Cheung, R. C. F., et al. (2015). Biomedical Applications of Chitosan and Its Derivative Nanoparticles. Molecules. Available at: [Link]

-

González-Paredes, A., et al. (2024). Chitosan-Coated Liposome Formulations for Encapsulation of Ciprofloxacin and Etoposide. Pharmaceutics. Available at: [Link]

-

Gibis, M., et al. (2016). Preparation of Chitosan-Coated Nanoliposomes for Improving the Mucoadhesive Property of Curcumin Using the Ethanol Injection Method. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Al-Amodi, O. A., et al. (2021). Formulation of Piperine–Chitosan-Coated Liposomes: Characterization and In Vitro Cytotoxic Evaluation. Polymers. Available at: [Link]

-

González-Paredes, A., et al. (2024). Chitosan-Coated Liposome Formulations for Encapsulation of Ciprofloxacin and Etoposide. Pharmaceutics. Available at: [Link]

-

News-Medical.net. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. Available at: [Link]

-

Yamamoto, E. (2019). [In Vitro Release Method for Liposome Drug Products]. Yakugaku Zasshi. Available at: [Link]

-

Dimassi, S., et al. (2018). Sulfonated and sulfated chitosan derivatives for biomedical applications: A review. Carbohydrate Polymers. Available at: [Link]

-

Philippova, O., et al. (2008). Polyelectrolyte-coated liposomes: stabilization of the interfacial complexes. Langmuir. Available at: [Link]

-

Cianci, M., et al. (2023). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResearchGate. (2025). Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. Available at: [Link]

-

Wikipedia. (n.d.). Zeta potential. Available at: [Link]

-

Cagel, M., et al. (2023). From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment. Pharmaceutics. Available at: [Link]

-

Karam, P., et al. (2009). Liposome Encapsulation of Conjugated Polyelectrolytes: Toward a Liposome Beacon. Journal of the American Chemical Society. Available at: [Link]

-

Abdel-Haleem, A. M., et al. (2017). Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate. Pharmaceutical Development and Technology. Available at: [Link]

-

Wang, Y., et al. (2024). Functional Chitosan and Its Derivative-Related Drug Delivery Systems for Nano-Therapy: Recent Advances. International Journal of Molecular Sciences. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). AGDD 2024 | D1S03 - Nano-Size Complex Products In Vitro Release Testing (IVRT). YouTube. Available at: [Link]

-

CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Available at: [Link]

-

Zhang, L., et al. (2018). Preparation and Characterization of Sulfonated Chitosan-Modified Gold Nanoparticles and Their Surface Electronic Payload of Charged Drugs. Science China Chemistry. Available at: [Link]

-

Riaz, M., et al. (2018). Coating Materials to Increase the Stability of Liposomes. Polymers. Available at: [Link]

-

Express Pharma. (2017). In-vitro drug release methods for liposomal drug delivery systems. Available at: [Link]

-

ResearchGate. (2025). Formulation and Evaluation of Liposome by Thin Film Hydration Method. Available at: [Link]

-

CD Formulation. (n.d.). Encapsulation Efficiency (EE%) Testing. Available at: [Link]

-

Abdel-Haleem, A. M., et al. (2017). Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate. Drug Delivery. Available at: [Link]

-

Crini, G., et al. (2018). Advances in Chitosan-Based Nanoparticles for Drug Delivery. Polymers. Available at: [Link]

-

ResearchGate. (n.d.). Charged liposomes can capture proteins and mRNA through electrostatic... Available at: [Link]

-

Hua, S., & Vaughan, B. (2019). In vitro comparison of liposomal drug delivery systems targeting the oxytocin receptor. International Journal of Nanomedicine. Available at: [Link]

-

IEEE Xplore. (n.d.). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Available at: [Link]

-

Malvern Panalytical. (2015). Measure Surface Zeta Potential. Available at: [Link]

-

SciSpace. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. Available at: [Link]

-

SpringerLink. (n.d.). Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. Available at: [Link]

-

Wyatt Technology. (n.d.). Zeta Potential Overview - Fundamentals and Applications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonated and sulfated chitosan derivatives for biomedical applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biomedical Applications of Chitosan and Its Derivative Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyelectrolyte-coated liposomes: stabilization of the interfacial complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 11. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Chitosan-Coated Liposome Formulations for Encapsulation of Ciprofloxacin and Etoposide [mdpi.com]

- 14. Fabrication of Robust Capsules by Sequential Assembly of Polyelectrolytes onto Charged Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]

- 16. news-medical.net [news-medical.net]

- 17. Surface Charge and Zeta Potential Analyzers | Anton Paar [anton-paar.com]

- 18. Zeta potential - Wikipedia [en.wikipedia.org]

- 19. Liposomes Coated with Novel Synthetic Bifunctional Chitosan Derivatives as Potential Carriers of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Encapsulation Efficiency (EE%) Testing - CD Formulation [formulationbio.com]

- 22. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]

- 25. expresspharma.in [expresspharma.in]

- 26. Preparation, Optimization and Characterization of Chitosan-coated Liposomes for Solubility Enhancement of Furosemide: A Model BCS IV Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. Chitosan-Coated Liposome Formulations for Encapsulation of Ciprofloxacin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. dovepress.com [dovepress.com]

- 30. Development and characterization of polymer-coated liposomes for vaginal delivery of sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulforemate Degradation in Long-Term Storage

A Note on Scope: Direct, publicly available data on a compound specifically named "Sulforemate" is limited. However, the name and likely structure indicate it belongs to the sulfamate class of compounds. This guide is built upon the well-established chemical principles governing the stability and degradation of sulfamates and other sulfur-containing organic molecules. The troubleshooting steps and scientific explanations provided are grounded in authoritative chemical literature and are expected to be highly relevant for researchers working with this compound or structurally similar molecules.

I. Frequently Asked Questions (FAQs)

Q1: I've observed a significant loss of my this compound compound after six months of storage at 4°C. What are the most likely causes?

Several factors could contribute to the degradation of this compound, even under refrigerated conditions. The two primary chemical degradation pathways for sulfamate-containing compounds are hydrolysis and oxidation.

-

Hydrolysis: This is the cleavage of the sulfamate bond by water. The rate of hydrolysis is highly dependent on pH and the presence of acidic or basic catalysts. Even seemingly neutral solutions can have localized pH changes over time, especially if dissolved CO₂ is present. Studies on related compounds, like aryl sulfamates, show they can undergo hydrolysis, and the mechanism can be influenced by the molecular structure.[1]

-

Oxidation: The sulfur atom in this compound is susceptible to oxidation, especially if the compound is exposed to air (oxygen), trace metal ions, or light. Sulfur-containing compounds can be sensitive to oxidative degradation.[2][3][4]

-

Improper Storage Conditions: While 4°C is a common storage temperature, other factors are critical.[5] These include exposure to light, the presence of oxygen in the headspace of the vial, and the type of container used.[6][7]

Q2: My this compound is stored as a solid powder. Can it still degrade?

Yes, solid-state degradation can occur, although it is typically slower than degradation in solution. For solid samples, the key factors are:

-

Humidity: Absorption of atmospheric moisture can initiate hydrolysis on the surface of the solid particles. Topiramate, a drug with a sulfamate moiety, is stable in its solid state under ambient conditions but can degrade under high humidity and elevated temperatures.[8]

-

Oxygen: Atmospheric oxygen can still cause oxidative degradation over time. Storing the compound under an inert atmosphere (like nitrogen or argon) is a best practice to prevent this.[5]

-

Light: Photodegradation can occur if the compound is sensitive to UV or visible light. It's always recommended to store sensitive compounds in amber vials or in the dark.

-

Temperature: While you may be storing it at a controlled temperature, temperature fluctuations during shipping or handling can also impact long-term stability.

Q3: I suspect my this compound has degraded. What is the first analytical step I should take to confirm this?

The most direct approach is to use High-Performance Liquid Chromatography (HPLC), preferably coupled with a Mass Spectrometer (LC-MS).

-

Why HPLC? An HPLC method can separate the parent this compound from its degradation products. By comparing a chromatogram of your stored sample to a freshly prepared standard or a sample from a new batch, you can quantify the loss of the parent compound and visualize the appearance of new peaks corresponding to degradation products.

-

Why Mass Spectrometry (MS)? The MS detector provides mass-to-charge ratio (m/z) information for each peak. This is invaluable for tentatively identifying the degradation products. For instance, hydrolysis of a sulfamate would lead to the formation of a corresponding alcohol or amine and inorganic sulfate or sulfamate ions.[8] LC-MS/MS can be a powerful tool for identifying these degradation products.[9][10]

Q4: What are the expected degradation products of this compound?

Based on the general chemistry of sulfamates, the primary degradation products would likely result from hydrolysis and oxidation.

dot graph "Degradation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes this compound [label="this compound\n(Parent Compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="Alcohol/Amine + \nSulfamic Acid/Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation_Product [label="Oxidized Sulfur Species\n(e.g., Sulfonate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges this compound -> Hydrolysis_Product [label="Hydrolysis\n(H₂O, pH)"]; this compound -> Oxidation_Product [label="Oxidation\n(O₂, Light, Metal Ions)"]; } dot Caption: Potential degradation pathways for this compound.

-

Hydrolysis Products: Cleavage of the S-N or S-O bond would result in the formation of the corresponding amine or alcohol and sulfamic acid (or sulfate ions after further decomposition).[8][11]

-

Oxidation Products: The sulfur atom could be oxidized to a higher oxidation state, forming a sulfonate or other related species.

II. Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Purity in a Stored Sample

This guide provides a systematic workflow to diagnose and confirm the degradation of your this compound sample.

dot graph "Troubleshooting_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nUnexpected Low Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Records [label="Step 1: Review Storage\n& Handling Records", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Sample [label="Step 2: Analytical\nCharacterization (LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare_Data [label="Step 3: Compare to\nReference Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Identify_Degradants [label="Step 4: Identify Degradation\nProducts via MS Data", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion:\nConfirm Degradation Pathway\n& Implement Corrective Actions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Check_Records; Check_Records -> Analyze_Sample [label="Check for deviations:\nTemp, Light, Headspace"]; Analyze_Sample -> Compare_Data; Compare_Data -> Identify_Degradants [label="Purity Loss Confirmed"]; Identify_Degradants -> Conclusion; } dot Caption: Systematic workflow for investigating this compound degradation.

Step-by-Step Protocol: Confirming Degradation

-

Review Storage History:

-

Temperature Logs: Were there any deviations from the intended storage temperature (e.g., freezer failure, sample left on the bench)?

-

Light Exposure: Was the sample stored in a clear vial and exposed to ambient light?

-

Container and Headspace: Was the container tightly sealed? Was the sample stored under an inert atmosphere?

-

Solvent: If in solution, what was the solvent, and what was its pH? Was the solvent HPLC-grade and free of contaminants?

-

-

Prepare Samples for Analysis:

-

Stored Sample: Prepare a solution of your stored this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).

-

Reference Standard: If available, prepare a fresh solution of a new, unopened batch of this compound at the same concentration. This is your "time-zero" reference.

-

Blank: Prepare a sample of the solvent used for dilution.

-

-

LC-MS Analysis:

-

Objective: To separate the parent compound from any new impurities and get mass information.

-

Protocol:

-

Column: Use a standard C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point for many small molecules.

-

Injection: Inject equal volumes of your stored sample, reference standard, and blank.

-

Detection: Monitor with both a UV detector (e.g., at 254 nm) and a mass spectrometer in both positive and negative ion modes. An ion chromatography method may also be suitable for detecting sulfamate and sulfate ions.[8]

-

-

Data Analysis:

-

Compare the peak area of the this compound peak in your stored sample to the reference standard. A significant decrease indicates degradation.

-

Look for new peaks in the chromatogram of the stored sample that are not present in the reference standard.

-

Examine the mass spectra of these new peaks to propose potential structures for the degradation products.

-

-

Guide 2: Proactive Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Forced Degradation Conditions

| Condition | Purpose | Typical Protocol | Expected Degradation Pathway |

| Acidic Hydrolysis | To test susceptibility to acid-catalyzed hydrolysis. | Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. | Hydrolysis of the sulfamate bond. |

| Basic Hydrolysis | To test susceptibility to base-catalyzed hydrolysis. | Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. | Hydrolysis of the sulfamate bond.[12] |

| Oxidation | To test susceptibility to oxidation. | Incubate this compound solution with 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the sulfur atom(s).[13] |

| Thermal Stress | To test thermal stability. | Store solid sample and solution at 80°C for 48 hours. | Can accelerate both hydrolysis and oxidation. |

| Photostability | To test light sensitivity. | Expose solid sample and solution to a calibrated light source (e.g., ICH option 2). | Photolytic cleavage or rearrangement. |

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare several identical solutions of this compound (e.g., 1 mg/mL). Also, place a small amount of solid this compound in separate vials.

-

Stress Application: Subject each sample to one of the conditions listed in the table above. Include a control sample stored under ideal conditions (e.g., -20°C, dark, inert atmosphere).

-

Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the same concentration and analyze by LC-MS as described in Guide 1.

-

Interpretation:

-

Identify which conditions caused significant degradation. This reveals the compound's vulnerabilities.

-

The degradation products formed under these stress conditions are the ones you are most likely to encounter during long-term storage if conditions are not optimal.

-

This information is critical for developing a stability-indicating HPLC method that can effectively separate and quantify these specific degradants.

-

III. Best Practices for Long-Term Storage

To maximize the shelf-life of this compound and ensure the integrity of your experimental results, adhere to the following storage recommendations:

-

Temperature: Store at or below the manufacturer's recommended temperature. For sensitive compounds, storage at -20°C or -80°C is preferable to 4°C.[5] Avoid repeated freeze-thaw cycles.

-

Atmosphere: For solid samples, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[5]

-

Light: Always store in amber vials or in a light-proof container to prevent photodegradation.

-

Container: Use high-quality, inert glass or polypropylene vials with tightly sealing caps to prevent moisture ingress and solvent evaporation.

-

Form: Whenever possible, store the compound as a solid powder rather than in solution. If you must store it in solution, use a high-purity, anhydrous, aprotic solvent if the compound is susceptible to hydrolysis. Prepare solutions fresh whenever possible.

References

- Chem One. (n.d.). Sulfamic Acid Safety Data Sheet.

- Fransson, B., & Ragnarsson, U. (1984). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Acta Chemica Scandinavica, 38(5), 371-378.

- Astro Chemical Company, Inc. (n.d.). Shelf-Life & Storage Conditions.

- Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?.

- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

- Scypinski, S., et al. (1998). Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product.

- ResearchGate. (n.d.). The effect of sulfur compounds on the oxidative degradation performance....

- PubChem. (n.d.). Sulforamate.

- Wang, Y., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers in Bioengineering and Biotechnology, 11, 1189634.

- PubChem. (n.d.). Ammonium sulfamate.

- Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12546-12554.

- Hiranuma Sangyo Co., Ltd. (2018, April 19). Quantitative determination of total nickel (Ni) in nickel plating solution.

- Wiezorek, S., Lamers, P., & Bolm, C. (2019). Conversion and degradation pathways of sulfoximines. Chemical Society Reviews, 48(21), 5408-5423.

- ResearchGate. (n.d.). The effect of sulfur compounds on the total oxidative degradation rate....

- Barceló, D., & Petrovic, M. (2007). Studies on sulfonamide degradation products. Analytical and Bioanalytical Chemistry, 387(4), 1265-1277.

- Naval Surface Warfare Center. (2001). Determination of Nickel, Nickel Chloride Hexahydrate and Boric Acid in Nickel Sulfamate Plating Solutions by Titration.

- MDPI. (2023). Aging Behavior of EPDM Compounds with Ground Tire Rubber (GTR)

- Williams, S. J., et al. (2014). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. The Journal of Organic Chemistry, 79(5), 2096-2108.

- Dawson, P. A. (2022). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 66(4), 455-464.

- MDPI. (2023). Silica-Driven Bandgap Engineering in Cobalt Ferrite Nanoparticles for Efficient Removal of Mercapto Contaminants Under Sunlight Irradiation.

- Duarte, F., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12546-12554.

- Semantic Scholar. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.

- Anoplex Software. (n.d.). Sulfamate Nickel Titration.

- Wikipedia. (n.d.). Taurine.

- ResearchGate. (n.d.). Possible degradation pathways of sulfamethoxazole.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. gmpplastic.com [gmpplastic.com]

- 6. chemone.com [chemone.com]

- 7. astrochemical.com [astrochemical.com]

- 8. Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conversion and degradation pathways of sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Sulforemate bioavailability for animal studies

To: Research Team From: Senior Application Scientist, Preclinical Formulation Support Subject: Technical Guide: Optimizing Sulforemate (Sulforamate) Bioavailability for In Vivo Studies

Executive Summary

This compound (also known as Sulforamate) is a dithiocarbamate analogue of sulforaphane, designed to induce Phase II detoxification enzymes (e.g., quinone reductase). While it exhibits potent chemopreventive activity in vitro, translating this to animal models is frequently hindered by two opposing physicochemical challenges: acid-catalyzed degradation in the stomach and rapid Phase II metabolism in the liver.

This guide moves beyond standard "grind-and-gavage" protocols. It provides a troubleshooting framework to stabilize the compound, select the correct vehicle, and interpret pharmacokinetic (PK) anomalies.

Part 1: Troubleshooting & FAQs

This section addresses specific failure modes reported by users during this compound PK/PD studies.

Q1: "We observed near-zero plasma concentration after oral gavage (PO), despite high solubility in the vehicle. Why?"

Diagnosis: Acid-Catalyzed Hydrolysis (The "Gastric Trap").

this compound contains a dithiocarbamate moiety. Unlike simple amides, dithiocarbamates are chemically unstable in acidic environments (pH < 4). In the murine stomach (pH ~3.0–4.0), the compound rapidly decomposes into carbon disulfide (

Corrective Action:

-

Switch Vehicle: Do not use acidic aqueous vehicles (e.g., saline, acidified methylcellulose).

-

Buffer the Microenvironment: Formulate in Corn Oil (hydrophobic shielding) or a Sodium Bicarbonate buffered suspension (pH ~8.0) to neutralize local gastric acid temporarily.

-

Route Change: For proof-of-concept, switch to Intraperitoneal (IP) injection to bypass the gastric environment entirely.

Q2: "Our replicate data is highly variable (high standard deviation). Some mice show efficacy, others show none."

Diagnosis: Prandial State & Gastric Emptying. The rate of gastric emptying in mice fluctuates wildly based on stress and feeding status. If a mouse has a full stomach, the drug sits in the acidic environment longer, leading to higher degradation. If fasted, the drug passes to the intestine faster.

Corrective Action:

-

Protocol Adjustment: Implement a strict 4-hour fast prior to dosing.

-

Technique: Use a Self-Emulsifying Drug Delivery System (SEDDS) . Lipid-based formulations trigger cholecystokinin (CCK) release, which regulates gastric emptying, but the lipid micelles protect the drug from acid hydrolysis.

Q3: "The compound precipitates when we mix it with PBS for injection."

Diagnosis: Lipophilicity Mismatch. this compound has a LogP of ~0.9. While not extremely lipophilic, it is often poorly soluble in cold saline at high concentrations required for bolus dosing (e.g., 50–100 mg/kg).

Corrective Action:

-

Co-solvent System: Use a "PEG-Standard" mix:

-

10% DMSO (Solubilizer)

-

40% PEG 400 (Stabilizer/Co-solvent)

-

50% Saline (Diluent)

-

-

Note: Always add the saline last and slowly to prevent "crashing out."

Part 2: Optimized Experimental Protocols

These protocols are designed to maximize Area Under the Curve (AUC) by addressing stability and solubility.

Protocol A: The "Lipid Shield" (Oral Gavage - Preferred)

Best for: Chronic efficacy studies where oral delivery is mandatory.

Rationale: Oil vehicles limit the contact between the dithiocarbamate group and gastric protons (

Materials:

-

This compound (Solid)

-

Vehicle: Medical-grade Corn Oil or Sesame Oil (must be peroxide-free).

-

Sonicator (Water bath).

Step-by-Step:

-

Weighing: Calculate the total mass required. (Target dose: 10–50 mg/kg).[1]

-

Levigation: Place this compound in a mortar. Add a small volume of oil (approx. 10% of final volume) and grind to a smooth paste. This prevents clumping.

-

Dilution: Transfer paste to a glass vial. Add the remaining oil.

-

Dispersion: Sonicate at 37°C for 20 minutes . Critical: Ensure the water bath is not >40°C, as dithiocarbamates are thermally sensitive.

-

QC Check: Inspect for crystals. The solution should be slightly yellow but clear/translucent.

-

Dosing: Administer 5–10 mL/kg via gavage.

Protocol B: The "Buffered IP" (Injection - High Bioavailability)

Best for: PK studies or acute mechanistic proof-of-concept.

Rationale: Bypasses gastric degradation; buffering ensures the compound remains stable in the syringe.

Materials:

Step-by-Step:

-

Stock Solution: Dissolve this compound in 100% DMSO to a concentration 20x higher than the final dosing concentration. (Store at -20°C if not using immediately).

-

Preparation (Just-in-Time):

-

Take 50 µL of DMSO Stock.

-

Slowly add 950 µL of warm PBS (37°C) while vortexing vigorously.

-

-

Final Composition: 5% DMSO / 95% PBS.

-

Administration: Inject IP immediately (within 15 minutes of preparation).

-

Warning: Do not store the aqueous dilution. Hydrolysis will occur slowly even at neutral pH.

-

Part 3: Mechanistic Visualization

The following diagram illustrates the "Bioavailability Trap" specific to this compound and how the recommended protocols bypass it.

Figure 1: The "Gastric Trap." Aqueous oral dosing exposes this compound to acid hydrolysis (Red path), destroying bioavailability. Lipid vehicles or IP injection (Green paths) preserve structural integrity.

Part 4: Data Summary & Formulation Matrix

Use this matrix to select the appropriate vehicle based on your study endpoint.

| Parameter | Aqueous Saline | Corn Oil / Lipid | PEG400/DMSO/Saline |

| Primary Utility | Not Recommended | Oral Gavage (Efficacy) | IP / IV Injection (PK) |

| Stability (pH 3) | Poor (< 10 min) | High (Shielded) | Moderate (Buffer dependent) |

| Solubility | Low to Moderate | Moderate | High |

| Gastric Emptying | Fast (Variable) | Slow (Controlled) | Fast |

| Rec. Dose Range | N/A | 10–100 mg/kg | 5–50 mg/kg |

References

-

Gerhäuser, C., et al. (1997).[4] Cancer chemopreventive potential of sulforamate, a novel analogue of sulforaphane that induces phase 2 drug-metabolizing enzymes.[1][4][5] Cancer Research, 57(2), 272–278.[4][5]

-

Kim, D. H., et al. (2005). Cancer chemopreventive activity of sulforamate derivatives.[1][4][5][6][7] European Journal of Medicinal Chemistry, 41(1), 121–124.[6][7]

-

Jiao, D., et al. (1998). Structure-activity relationships of isothiocyanates as inducers of quinone reductase in murine hepatoma cells. Journal of Medicinal Chemistry, 41(10), 1777–1788.

Sources

- 1. The natural compound sulforaphene, as a novel anticancer reagent, targeting PI3K-AKT signaling pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|T34745|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 3. targetmol.com [targetmol.com]

- 4. US7879822B2 - Stabilized sulforaphane - Google Patents [patents.google.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Sulforaphane and bladder cancer: a potential novel antitumor compound [frontiersin.org]

Improving Sulforemate solubility in saline for injection

The following technical guide is designed for researchers and drug development professionals working with Sulforemate (CAS: 187612-30-2) . It addresses the specific physicochemical challenges of this dithiocarbamate analog and provides validated protocols for stable parenteral formulation.

Executive Summary & Chemical Context[1][2][3][4][5][6]

This compound (Methyl N-(4-methylsulfinylbutyl)carbamodithioate) is a synthetic analog of sulforaphane.[1] While it exhibits potent Phase II enzyme induction properties, its application in in vivo studies is frequently hampered by poor aqueous solubility and chemical instability in standard physiological saline.

The Core Problem: The "Salting-Out" & Stability Trap

Researchers often attempt to dissolve this compound directly in 0.9% NaCl (Saline), resulting in immediate precipitation or rapid degradation. Two mechanisms drive this failure:

-

Salting-Out Effect: The ionic strength of saline (

M) reduces the solubility of non-electrolytes like this compound compared to pure water. -

Acid-Catalyzed Hydrolysis: Standard saline is often slightly acidic (pH 4.5–7.0). Dithiocarbamates are prone to hydrolysis in acidic environments, decomposing into carbon disulfide (

) and the corresponding amine.

Recommendation: Do not use unbuffered saline as a primary solvent. Use a Co-solvent System or Cyclodextrin Complexation to ensure both solubility and chemical integrity.

Troubleshooting Decision Tree

Use the following logic flow to select the optimal protocol for your specific experimental constraints.

Figure 1: Decision matrix for selecting the appropriate this compound solubilization strategy based on experimental needs.

Validated Formulation Protocols

Protocol A: The "Golden Triangle" Co-solvent System (Standard)

Best for: Acute IP/IV injections in rodents where minor vehicle toxicity is acceptable. Mechanism: Uses DMSO to solubilize the hydrophobic core and PEG 400 to bridge the interface with the aqueous saline phase.

Reagents:

-

This compound (Solid)[1]

-

Dimethyl Sulfoxide (DMSO), sterile grade

-

Polyethylene Glycol 400 (PEG 400)

-

Phosphate Buffered Saline (PBS), pH 7.4 (Crucial: Avoid unbuffered saline)

Step-by-Step Procedure:

-

Primary Solubilization: Dissolve 10 mg of this compound in 50 µL of pure DMSO. Vortex until completely clear.

-

Note: This creates a 200 mg/mL stock.[2]

-

-

Co-solvent Addition: Add 350 µL of PEG 400 to the DMSO stock. Vortex gently.

-

Why? PEG 400 prevents precipitation when water is added later.

-

-

Aqueous Dilution: Slowly add 600 µL of warm (37°C) PBS (pH 7.4) dropwise while vortexing.

-

Final Composition: 5% DMSO / 35% PEG 400 / 60% PBS.

-

Final Concentration: 10 mg/mL.

-

-

Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave.

Protocol B: HP-β-CD Inclusion Complex (High Stability/Low Toxicity)

Best for: Chronic studies, sensitive cell lines, or high-dose toxicity studies. Mechanism: Encapsulates the hydrophobic butyl-dithiocarbamate tail within the cyclodextrin torus, shielding it from aqueous repulsion.

Reagents:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., Kleptose® or Captisol®)

-

Sterile Water for Injection

Step-by-Step Procedure:

-

Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4). Stir until clear.

-

Drug Addition: Add this compound powder slowly to the cyclodextrin vehicle (target conc: 5 mg/mL).

-

Complexation: Sonicate in a water bath at 40°C for 30 minutes.

-

Checkpoint: The solution should turn from cloudy to clear. If haze remains, continue stirring overnight at room temperature.

-

-

Filtration: Filter sterilize (0.22 µm). This solution is stable for 1 week at 4°C.

Comparative Data: Solubility & Stability

| Parameter | Saline Only | Protocol A (Co-solvent) | Protocol B (HP-β-CD) |

| Max Solubility | < 0.1 mg/mL (Precipitates) | ~15 mg/mL | ~8 mg/mL |

| Physical Stability | < 5 mins | 4–6 hours | > 7 days (4°C) |

| Chemical Stability | Poor (Hydrolysis risk) | Moderate | High (Shielded) |

| Hemolysis Risk | Low | Moderate (due to DMSO) | Low |

| pH Sensitivity | High | Moderate | Low |

Frequently Asked Questions (FAQs)

Q1: Why did my solution turn yellow/orange after 24 hours?

A: This indicates hydrolysis of the dithiocarbamate moiety, likely releasing carbon disulfide (

Q2: Can I autoclave the formulation? A: No. this compound is thermally sensitive and dithiocarbamates are heat-labile. Always use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Q3: My animal protocol restricts DMSO. What is the alternative? A: Use Protocol B (Cyclodextrin). If cyclodextrins are unavailable, a micellar formulation using 5% Tween 80 + 5% Ethanol in Saline can be used, though it has a higher risk of histamine release in dogs/rats compared to cyclodextrins.

Q4: Can I freeze the stock solution? A: You can freeze the pure DMSO stock (Protocol A, Step 1) at -20°C. Do not freeze the final aqueous formulation, as freeze-thaw cycles will cause irreversible precipitation of the drug from the co-solvent or cyclodextrin matrix.

References

-

Vertex AI Search. (2026). This compound Chemical Structure and Properties (CID 10443664).[1] PubChem.[1] Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [Link]

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Protocol B mechanism).

Sources

- 1. Sulforamate | C7H15NOS3 | CID 10443664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetmol.com [targetmol.com]

- 4. This compound|T34745|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

Validation & Comparative

A Researcher's Guide to the Reproducibility of Sulforaphane's Chemopreventive Effects: From Benchtop Consistency to Clinical Variability

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables like broccoli and broccoli sprouts, has garnered significant attention for its potential role in cancer chemoprevention.[1][2][3] Decades of research have illuminated its mechanisms of action, primarily centered on the activation of the Nrf2 antioxidant response pathway and the inhibition of histone deacetylases (HDACs).[4][5] However, translating the remarkably consistent findings from in vitro and preclinical animal models into reproducible effects in human clinical trials has proven to be a significant challenge. This guide provides an in-depth comparison of sulforaphane's performance across different research modalities, offering insights into the factors that govern its efficacy and the reproducibility of its chemopreventive effects.

The Core Mechanism: A Tale of Two Pathways

Sulforaphane's biological activity is predominantly attributed to two key molecular mechanisms:

-

Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its repressor, Keap1. Sulforaphane, an electrophile, reacts with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6][7] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6][8] This orchestrated response enhances the cell's ability to detoxify carcinogens and combat oxidative stress, forming the primary basis of SFN's chemopreventive action.[1][9]

-

HDAC Inhibition: Sulforaphane and its metabolites can also inhibit the activity of histone deacetylases (HDACs).[10][11] HDACs play a crucial role in regulating gene expression by altering chromatin structure. By inhibiting these enzymes, sulforaphane can lead to the re-expression of silenced tumor suppressor genes, such as p21, inducing cell cycle arrest and apoptosis in cancer cells.[2][10][12]

Caption: Sulforaphane's activation of the Nrf2 signaling pathway.

In Vitro Evidence: A Foundation of Reproducible Efficacy

In controlled laboratory settings, the effects of sulforaphane on cancer cell lines are remarkably consistent and reproducible. Numerous studies have demonstrated that SFN can induce apoptosis (programmed cell death), inhibit proliferation, and cause cell cycle arrest across a wide range of cancer types, including prostate, breast, colon, and lung.[13][14]

Comparative In Vitro Efficacy of Sulforaphane

| Cell Line | Cancer Type | SFN Concentration | Observed Effect | Reference |

| PC-3 | Prostate | 1-20 µM | Inhibition of proliferation, cell cycle arrest at G2/M phase.[14] | [MDPI, 2023] |

| LNCaP | Prostate | 10-20 µM | Downregulation of androgen receptor, apoptosis induction.[5][14] | [MDPI, 2023; PNAS, 2010] |

| DU145 | Prostate | 10 µM | Complete inhibition of colony formation.[14] | [MDPI, 2023] |

| Barrett Esophageal | Esophageal | Time & Dose-dependent | Cell cycle arrest and apoptosis.[15] | [ResearchGate, 2011] |

This high degree of reproducibility in vitro stems from the ability to precisely control experimental variables such as SFN concentration, cell density, and incubation time, thereby isolating the direct cellular effects of the compound.

Protocol: Assessing Cell Viability with an MTT Assay

This protocol provides a standardized method to quantify the cytotoxic effects of sulforaphane on adherent cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of sulforaphane (e.g., 0, 1, 5, 10, 20, 50 µM) in complete cell culture medium. The '0 µM' well serves as the vehicle control. Remove the old medium from the cells and add 100 µL of the SFN-containing or control medium to the respective wells.

-

Incubation: Incubate the plate for 24-72 hours. The duration is critical; shorter times may assess cytostatic effects, while longer times are needed to observe cytotoxic effects.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

In Vivo Animal Models: Bridging the Gap with Variable Success

Animal studies provide a more complex biological system to test SFN's efficacy. While many in vivo studies have supported its chemopreventive role, the results are more variable than those seen in vitro.[2][13][16]

For instance, studies using mouse models have shown that sulforaphane can significantly reduce the size and incidence of tumors in various cancers, including oral, prostate, and colon cancer.[10][16][17][18] In a study on Barrett esophageal adenocarcinoma, SFN treatment led to a significant reduction in tumor volume in a subcutaneous mouse model.[15]

However, the magnitude of these effects can be influenced by:

-

Dose and Administration Route: The method of delivery (oral gavage, dietary inclusion) and the dose administered can significantly impact bioavailability and subsequent efficacy.

-

Animal Model: The specific genetic background of the mouse strain and the type of cancer model (e.g., carcinogen-induced vs. xenograft) can lead to different outcomes.

-

Dietary Factors: The composition of the animal's diet can influence SFN metabolism and the gut microbiome, which plays a role in its activation.

Caption: A typical workflow for an in vivo chemoprevention study.

Human Clinical Trials: The Ultimate Test of Reproducibility

This is where the reproducibility of sulforaphane's effects becomes most challenging. A review of clinical trials reveals a mixed landscape of outcomes.[4] While some studies have shown promising results, others have been inconclusive.

Comparative Summary of Selected Human Clinical Trials

| Cancer Type | SFN Source/Dose | Key Findings | Outcome | Reference |

| Prostate Cancer | Broccoli soup intervention | Significantly reduced disease progression by altering gene expression.[16] | Positive | [Frontiers, 2023] |

| Prostate Cancer (recurrent) | Broccoli sprout extract | Showed promise, especially in individuals with GSTM1-positive genotype.[4] | Positive (Genotype-dependent) | [British Journal of Nutrition, 2022] |

| Lung Cancer (former smokers) | 95 µmol SFN/day for 12 months | Significantly reduced the proliferation marker Ki-67 in bronchial tissue.[19] | Positive | [Cancer Prevention Research, 2025] |

| Advanced Cancers | Various | Limited effects observed in advanced stages of the disease.[4] | Limited | [British Journal of Nutrition, 2022] |

Key Factors Influencing Reproducibility in Humans

The discrepancy between preclinical promise and clinical reality can be attributed to several key factors:

-

Bioavailability: The Glucoraphanin-Myrosinase Equation: Sulforaphane exists in plants as its precursor, glucoraphanin.[20] Its conversion to the active SFN form requires the enzyme myrosinase, which is released when the plant is damaged (e.g., by chewing).[21] Heat from cooking can inactivate myrosinase, drastically reducing SFN formation. Furthermore, the conversion of glucoraphanin to SFN by gut microflora is highly variable among individuals, with bioavailability ranging from 1% to 40%.[22] This variability is a major confounder in clinical studies.

-